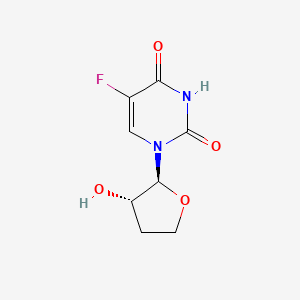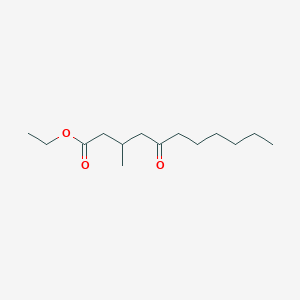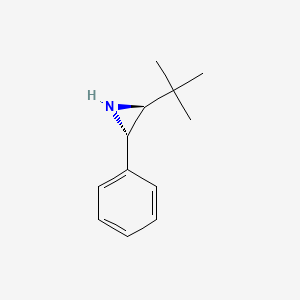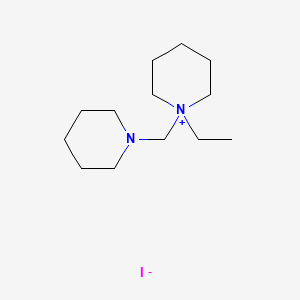
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione is an organic compound with a unique structure that includes a naphthalene core with two ketone groups and additional methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione can be achieved through a multi-step process. One common method involves the reaction of hydrazine monohydrate with succinic anhydride at room temperature, followed by the addition of aromatic aldehydes and dimedone under solvent-free conditions . The reaction is typically carried out at 50°C with stirring until completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Another compound with a similar tetrahydro structure but different functional groups.
8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene: A structurally related compound with additional methyl groups.
Uniqueness
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione is unique due to its specific arrangement of functional groups and its potential applications across various fields. Its distinct chemical properties and reactivity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3,3-dimethyl-4,5,7,8-tetrahydro-2H-naphthalene-1,6-dione |
InChI |
InChI=1S/C12H16O2/c1-12(2)6-8-5-9(13)3-4-10(8)11(14)7-12/h3-7H2,1-2H3 |
InChI Key |
QWYZJBSQCZGQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CCC(=O)C2)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


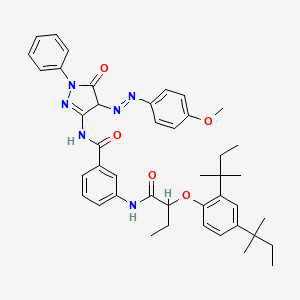
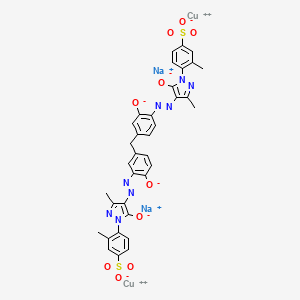
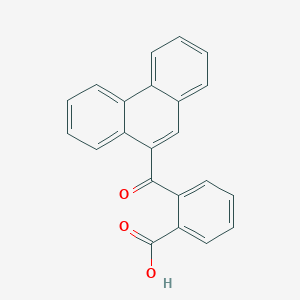


![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)

